1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-13-5-2-3-8-16(13)23-19(24)18-17(9-10-26-18)22(20(23)25)12-14-6-4-7-15(21)11-14/h2-11,17-18H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUCVZDLFDWBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS Number: 1326830-26-5) is a synthetic compound that has garnered attention due to its potential biological activities and therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 368.4 g/mol |
| CAS Number | 1326830-26-5 |
The structure features a thieno[3,2-d]pyrimidine core with fluorinated and methylated phenyl substituents, contributing to its unique biological profile.
Research indicates that compounds in the thieno[3,2-d]pyrimidine class exhibit diverse biological activities through various mechanisms:
- Enzyme Inhibition : Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit key enzymes involved in cellular processes. For instance, they can act as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.
- Anticancer Activity : Some studies have reported that thieno[3,2-d]pyrimidines exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's structural features may enhance its ability to interact with target proteins involved in cancer pathways.
- Antimicrobial Properties : Similar derivatives have demonstrated antimicrobial activity against various pathogens. The presence of fluorine and other substituents may enhance the lipophilicity and membrane permeability of the compound.
Case Studies
- Inhibition of MIF2 Tautomerase Activity : A study evaluated the inhibitory potency of several thieno[3,2-d]pyrimidine derivatives on MIF2 tautomerase activity. The compound exhibited significant inhibitory effects with an IC value indicating low micromolar potency (specific values not provided in the search results) .
- Antifungal Activity : Research into related pyrimidine derivatives has shown promising antifungal properties. These compounds often inhibit key enzymes responsible for fungal growth and survival .
Structure–Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the thieno[3,2-d]pyrimidine scaffold can significantly affect biological activity. For example:
- Substituting different functional groups at specific positions on the ring system can enhance or diminish enzyme inhibition.
- The introduction of electron-withdrawing groups like fluorine has been associated with increased potency against certain targets .
Table 1: Inhibitory Potency of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | IC (μM) | Target Enzyme |
|---|---|---|
| 1 | 15 ± 0.8 | MIF2 Tautomerase |
| 2 | 7.2 ± 0.6 | MIF2 Tautomerase |
| 3 | 27 | Positive Control |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have demonstrated that modifications in the thieno[3,2-d]pyrimidine structure can enhance its efficacy against specific cancer cells .
-
Antimicrobial Properties :
- The compound has shown promising results in antimicrobial assays. Its derivatives have been synthesized and tested against a range of pathogens, including Candida albicans and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thieno[3,2-d]pyrimidine core can lead to improved antimicrobial activity .
Pharmacological Insights
- Mechanism of Action :
- Bioavailability and Metabolism :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values < 10 µM. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Candida albicans, with a minimum inhibitory concentration (MIC) of 5 µg/mL. |
| Study C | SAR Analysis | Identified key structural features that enhance biological activity; emphasized the role of fluorine substitution in improving potency. |
Comparison with Similar Compounds
Core Modifications
- Thieno[3,2-d] vs. Thieno[2,3-d] Fusion: The target compound’s thieno[3,2-d]pyrimidine core differs from thieno[2,3-d] analogs (e.g., PR-3) in the orientation of the thiophene ring.
- Pyrimidine-2,4-dione vs. Pyrimidine-4(3H)-one: Derivatives with a dione moiety (e.g., the target compound) exhibit enhanced hydrogen-bonding capacity compared to monoketone analogs, which may improve receptor interactions .
Substituent Effects
- Fluorine and Methyl Groups : The 3-fluorophenylmethyl group in the target compound introduces electronegativity and lipophilicity, which can enhance membrane permeability and metabolic stability. In contrast, the 2-methylphenyl group adds steric bulk without significant electronic perturbation .
- Heterocyclic Substituents : Compounds with oxadiazole () or thiazole () groups demonstrate how electron-withdrawing or hydrogen-bonding motifs influence activity. For example, the thiazole-substituted derivative in shows potent antimicrobial effects, likely due to enhanced target engagement .
Preparation Methods
Cyclocondensation of 3-Aminothiophene-2-carboxylates
Reaction of ethyl 3-aminothiophene-2-carboxylate A with 1,1′-carbonyldiimidazole (CDI) generates an imidazole-carboxamide intermediate B , which undergoes cyclization under basic conditions (e.g., NaOH) to yield the thieno[3,2-d]pyrimidine-2,4-dione core C (Scheme 1). This method achieves yields of 72–91% under solvent-free conditions at 120°C.
Scheme 1:
3-Aminothiophene-2-carboxylate → CDI-mediated carboxamide → Cyclization → Thieno[3,2-d]pyrimidine-2,4-dione
Gewald Reaction-Derived Thiophene Intermediates
The Gewald reaction facilitates access to 2-aminothiophenes via cyclocondensation of ketones, aldehydes, and elemental sulfur. For instance, thiobarbituric acid D reacts with malononitrile under piperidine catalysis to form 2-aminothieno[3,2-d]pyrimidin-4-one E , which is oxidized to the dione C (Scheme 2). Yields range from 40% to 85% depending on substituents.
Alternative Single-Pot Alkylation Approach
Simultaneous alkylation of both N-1 and N-3 positions was explored to streamline synthesis. Using excess NaH (4.0 equiv) and a 1:1 ratio of alkylating agents in DMF at 25°C for 24 hours yielded G in 52% yield, with 23% mono-alkylated byproducts. This method is less efficient than sequential alkylation.
Physicochemical and Biological Evaluation
Solubility and Stability
Preliminary Bioactivity
Inhibition assays against monocarboxylate transporters (MCTs) revealed IC₅₀ values of 12–18 µM, comparable to structurally related thienopyrimidines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
